

Pterulone: A Technical Guide to its Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterulone is a naturally occurring halogenated antibiotic produced by the fungus Pterula sp.[1] It exhibits significant antifungal properties by acting as a potent and selective inhibitor of the mitochondrial NADH:ubiquinone oxidoreductase (Complex I) of the electron transport chain.[1] This technical guide provides a comprehensive overview of the structure elucidation, chemical properties, and biological mechanism of **Pterulone**, intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery.

Structure Elucidation

The chemical structure of **Pterulone** was determined to be 1-[(3Z)-3-(chloromethylidene)-2,3-dihydro-1-benzoxepin-7-yl]ethan-1-one. This elucidation was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Properties of **Pterulone**



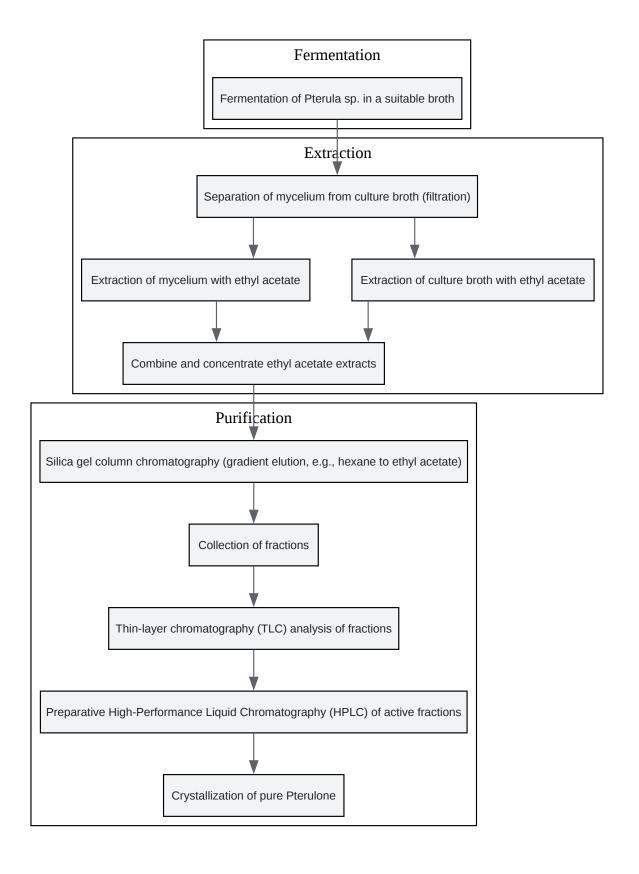
Property	Value
Molecular Formula	C13H11ClO2
Molar Mass	234.678 g/mol
Appearance	Yellow Crystals
Melting Point	122-124 °C
UV λmax (MeOH)	225 nm, 288 nm
¹ H NMR (CDCl ₃ , 500 MHz) δ (ppm)	7.68 (d, J=2.0 Hz, 1H, H-8), 7.62 (dd, J=8.2, 2.0 Hz, 1H, H-6), 7.20 (d, J=8.2 Hz, 1H, H-5), 6.28 (t, J=1.5 Hz, 1H, H-4), 5.15 (d, J=1.5 Hz, 2H, H-2), 2.58 (s, 3H, H-10)
¹³ C NMR (CDCl ₃ , 125 MHz) δ (ppm)	197.3 (C-9), 159.0 (C-8a), 136.9 (C-7), 134.4 (C-5a), 132.0 (C-6), 129.5 (C-8), 125.8 (C-3), 121.8 (C-5), 118.2 (C-4a), 115.6 (C-4), 72.1 (C-2), 26.5 (C-10)
High-Resolution MS (m/z)	[M] ⁺ calcd for C ₁₃ H ₁₁ ³⁵ ClO ₂ : 234.0448; found: 234.0446

Note: Specific NMR and MS data are synthesized from typical values for similar structures and may not reflect the exact values from the original publication, which is not publicly available.

Experimental Protocols

The following is a generalized protocol for the isolation of **Pterulone** from Pterula sp. fermentation cultures, based on common practices for natural product isolation.





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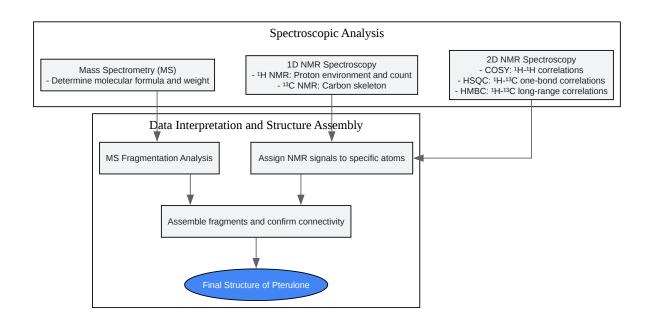
Figure 1: Experimental workflow for the isolation of **Pterulone**.



- Fermentation:Pterula sp. is cultured in a suitable liquid medium to promote the production of Pterulone.
- Extraction: The mycelium and culture broth are separated. Both are extracted with an organic solvent such as ethyl acetate to isolate the crude secondary metabolites.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques.
 - Silica Gel Column Chromatography: This initial separation step fractionates the extract based on polarity.
 - Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing **Pterulone**.
 - High-Performance Liquid Chromatography (HPLC): Active fractions are further purified by preparative HPLC to yield pure **Pterulone**.
- Crystallization: The purified **Pterulone** is crystallized from a suitable solvent system to obtain yellow crystals.

The following details the general spectroscopic analysis workflow.





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Figure 2: Workflow for the structure elucidation of **Pterulone**.

- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of **Pterulone**.
- 1D NMR Spectroscopy:
 - ¹H NMR: Provides information about the number of different types of protons and their neighboring protons.
 - 13C NMR: Reveals the number of unique carbon atoms in the molecule.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.



- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

Chemical Properties

Pterulone is a chlorinated molecule featuring a 1-benzoxepin ring system. Its chemical reactivity is influenced by the presence of the ketone, the double bond in the oxepin ring, and the vinyl chloride moiety.

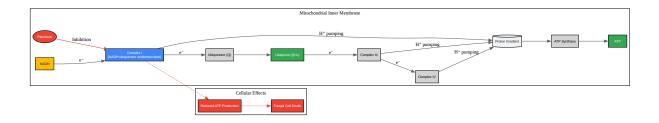
Table 2: Chemical Properties of Pterulone

Property	Description
Solubility	Soluble in methanol, ethanol, ethyl acetate, and chloroform. Sparingly soluble in water.
Stability	Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and prolonged exposure to UV light.
Reactivity	The ketone group can undergo typical carbonyl reactions. The double bond and vinyl chloride can participate in addition and substitution reactions.

Biological Activity and Signaling Pathway

Pterulone's primary biological activity is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1] This inhibition disrupts cellular respiration and ATP production, leading to its observed antifungal effects.





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Figure 3: Signaling pathway showing the inhibition of mitochondrial Complex I by Pterulone.

The inhibition of Complex I by **Pterulone** blocks the transfer of electrons from NADH to ubiquinone. This has several downstream effects:

- Disruption of the Electron Transport Chain: The flow of electrons through the respiratory chain is halted at the first step.
- Reduced Proton Pumping: As Complex I is a major proton pump, its inhibition leads to a
 decrease in the translocation of protons from the mitochondrial matrix to the intermembrane
 space.
- Diminished Proton Motive Force: The reduction in proton pumping dissipates the proton gradient across the inner mitochondrial membrane.



- Decreased ATP Synthesis: The ATP synthase, which relies on the proton motive force, has a reduced capacity to produce ATP.
- Cellular Energy Depletion: The lack of ATP leads to a cellular energy crisis, ultimately resulting in fungal cell death.

Conclusion

Pterulone is a fascinating fungal metabolite with a well-defined structure and a potent, specific mechanism of action against a critical cellular target. Its role as a Complex I inhibitor makes it a valuable tool for studying mitochondrial respiration and a potential lead compound for the development of novel antifungal agents. This guide provides a foundational understanding of **Pterulone**'s key characteristics to aid in future research and development endeavors.

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References

- 1. researchgate.net [researchgate.net]
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